tert-Butyltrans-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyltrans-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a trifluoroethyl group attached to the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyltrans-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.
Introduction of Functional Groups: The tert-butyl, hydroxymethyl, and trifluoroethyl groups are introduced through various substitution reactions.
Final Esterification: The carboxylate group is introduced through esterification reactions using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Using high-yield cyclization reactions to form the pyrrolidine ring.
Efficient Substitution Reactions:
Automated Esterification: Utilizing automated systems for esterification to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyltrans-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxylate to an alcohol.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyrrolidines.
Scientific Research Applications
tert-Butyltrans-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate: has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyltrans-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may modulate biochemical pathways related to its functional groups and structural features.
Comparison with Similar Compounds
tert-Butyltrans-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate: can be compared with other pyrrolidine derivatives:
This compound: vs. : Highlighting differences in functional groups and their effects on reactivity and applications.
This compound: vs. : Comparing their biological activities and potential therapeutic uses.
Conclusion
This compound: is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable tool in medicinal chemistry, organic synthesis, and industrial applications.
Properties
Molecular Formula |
C12H20F3NO3 |
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Molecular Weight |
283.29 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H20F3NO3/c1-11(2,3)19-10(18)16-5-8(4-12(13,14)15)9(6-16)7-17/h8-9,17H,4-7H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
NIATWVPXANTEPO-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)CO)CC(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)CO)CC(F)(F)F |
Origin of Product |
United States |
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